REACTION_CXSMILES
|
CCOCC.[CH2:6]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[OH:14])[CH3:7].[N+:15]([O-])([OH:17])=[O:16]>O>[CH2:6]([C:8]1[C:9]([OH:14])=[C:10]([N+:15]([O-:17])=[O:16])[CH:11]=[CH:12][CH:13]=1)[CH3:7]
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Name
|
|
Quantity
|
130 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
6.7 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring at room temperature for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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EXTRACTION
|
Details
|
The reaction mixture was extracted with 300 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
washed with a brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
The drying agent was filtered off
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled away under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=CC=CC(=C1O)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.75 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |